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Compound of Interest

Compound Name: Methyl Laurate

Cat. No.: B129979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
laurate, a fatty acid methyl ester widely used in the chemical and pharmaceutical industries.

This document details the expected data from Nuclear Magnetic Resonance (¹H NMR and ¹³C

NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed

experimental protocols for acquiring these spectra.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of methyl laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl Laurate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b129979?utm_src=pdf-interest
https://www.benchchem.com/product/b129979?utm_src=pdf-body
https://www.benchchem.com/product/b129979?utm_src=pdf-body
https://www.benchchem.com/product/b129979?utm_src=pdf-body
https://www.benchchem.com/product/b129979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.67 s 3H -O-CH₃ (Methyl ester)

2.30 t 2H
-CH₂-C=O (α-

methylene)

1.62 p 2H
-CH₂-CH₂-C=O (β-

methylene)

1.28 m 16H -(CH₂)₈-

0.88 t 3H
-CH₃ (Terminal

methyl)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Methyl Laurate

Chemical Shift (δ) ppm Assignment

174.4 C=O (Ester carbonyl)

51.4 -O-CH₃ (Methyl ester)

34.1 -CH₂-C=O (α-methylene)

31.9 -(CH₂)ₙ-

29.6 -(CH₂)ₙ-

29.4 -(CH₂)ₙ-

29.3 -(CH₂)ₙ-

29.2 -(CH₂)ₙ-

25.0 -CH₂-CH₂-C=O (β-methylene)

22.7 -CH₂-CH₃

14.1 -CH₃ (Terminal methyl)
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Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Infrared (IR) Spectroscopy
Table 3: Key Infrared Absorption Bands for Methyl Laurate

Wavenumber (cm⁻¹) Intensity Assignment

2924 Strong
C-H stretch (alkane,

asymmetric)

2854 Strong
C-H stretch (alkane,

symmetric)

1743 Strong C=O stretch (ester)

1465 Medium C-H bend (methylene)

1435 Medium C-H bend (methyl ester)

1168 Strong C-O stretch (ester)

Sample form: Neat liquid

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Methyl Laurate
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

214 ~5 [M]⁺ (Molecular ion)

183 ~15 [M - OCH₃]⁺

143 ~10 [CH₃OC(O)(CH₂)₂]⁺

87 ~70 [CH₃OC(O)CH₂CH₂]⁺

74 100
[CH₃OC(OH)=CH₂]⁺

(McLafferty rearrangement)

55 ~40 [C₄H₇]⁺

43 ~50 [C₃H₇]⁺

41 ~60 [C₃H₅]⁺

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may be adapted based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Prepare a solution of methyl laurate in a deuterated solvent, typically

deuterated chloroform (CDCl₃), at a concentration of approximately 10-20 mg/mL in a

standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 600

MHz instrument.

¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse sequence is typically sufficient.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise

ratio.

Spectral Width: A spectral width of approximately 12 ppm is appropriate.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance the signal-to-noise ratio.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration

of quaternary carbons, though it is less critical for qualitative analysis.

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR

due to the low natural abundance of the ¹³C isotope.

Spectral Width: A spectral width of approximately 220 ppm is standard.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the chemical shift scale using the TMS signal. For ¹H NMR,

integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or

zinc selenide crystal) is recommended for liquid samples.
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Background Spectrum: Before analyzing the sample, record a background spectrum of the

clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to

remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water

vapor).

Sample Application: Place a small drop of neat methyl laurate directly onto the ATR crystal

surface, ensuring the crystal is completely covered.

Spectrum Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing and Cleaning: After data acquisition, clean the ATR crystal thoroughly with a

suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. The resulting

spectrum can be analyzed for the presence of characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute the methyl laurate sample in a volatile organic solvent such as

hexane or dichloromethane to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for

separating fatty acid methyl esters. A typical column dimension is 30 m x 0.25 mm i.d. x

0.25 µm film thickness.

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Injection: Inject 1 µL of the prepared sample in split or splitless mode, depending on the

concentration. A split ratio of 20:1 is common.
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Injector Temperature: 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: The total ion chromatogram (TIC) will show a peak corresponding to methyl
laurate. The mass spectrum of this peak can be extracted and compared with a reference

library (e.g., NIST) for confirmation. The fragmentation pattern can be analyzed to provide

structural information.

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a

chemical compound like methyl laurate.
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Methyl Laurate
[C₁₃H₂₆O₂]⁺˙

m/z = 214

[M - OCH₃]⁺
m/z = 183

- •OCH₃

[CH₃OC(OH)=CH₂]⁺˙
m/z = 74

(McLafferty Rearrangement)

Rearrangement

[CH₃OC(O)CH₂CH₂]⁺
m/z = 87

- C₉H₁₉•

[CH₃OC(O)(CH₂)₂]⁺
m/z = 143
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To cite this document: BenchChem. [A Spectroscopic Guide to Methyl Laurate: NMR, IR, and
Mass Spectrometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129979#spectroscopic-data-for-methyl-laurate-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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